3-(3-Pyridyl)-5,6,7-trimethoxycoumarin
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Overview
Description
3-(3-Pyridyl)-5,6,7-trimethoxycoumarin is a synthetic organic compound that belongs to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the pyridyl group and methoxy substituents in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyridyl)-5,6,7-trimethoxycoumarin typically involves the condensation of 3-pyridinecarboxaldehyde with 5,6,7-trimethoxycoumarin under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or acetic acid, and the mixture is heated to facilitate the condensation reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow synthesis. The process is optimized to ensure high yield and purity of the compound. Key parameters such as temperature, reaction time, and catalyst concentration are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyridyl)-5,6,7-trimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
3-(3-Pyridyl)-5,6,7-trimethoxycoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 3-(3-Pyridyl)-5,6,7-trimethoxycoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloropyridin-3-yl)-5-(3-substituted phenyl isoxazol-5-yl)methoxy)methyl)isoxazoles: These compounds share the pyridyl group and exhibit similar biological activities.
3-Pyridinemethanol: Another pyridyl-containing compound with different functional groups and applications.
Uniqueness
3-(3-Pyridyl)-5,6,7-trimethoxycoumarin is unique due to the presence of both the pyridyl group and multiple methoxy substituents on the coumarin core. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H15NO5 |
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Molecular Weight |
313.30 g/mol |
IUPAC Name |
5,6,7-trimethoxy-3-pyridin-3-ylchromen-2-one |
InChI |
InChI=1S/C17H15NO5/c1-20-14-8-13-12(15(21-2)16(14)22-3)7-11(17(19)23-13)10-5-4-6-18-9-10/h4-9H,1-3H3 |
InChI Key |
XZTLRAJRTZXZIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=C(C(=O)OC2=C1)C3=CN=CC=C3)OC)OC |
Origin of Product |
United States |
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